N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a cyclopropylsulfonyl group at the 1-position and a methyl-linked 2,5-dimethylfuran-3-carboxamide moiety at the 4-position. This compound’s design integrates structural elements aimed at optimizing metabolic stability, target binding, and pharmacokinetic properties. Though its therapeutic application remains undisclosed, its structural analogs suggest possible roles in central nervous system (CNS) disorders or inflammation modulation.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11-9-15(12(2)22-11)16(19)17-10-13-5-7-18(8-6-13)23(20,21)14-3-4-14/h9,13-14H,3-8,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBAVCAMHZKVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 307.49 g/mol. The compound features a furan ring, a piperidine moiety, and a cyclopropylsulfonyl group, contributing to its unique pharmacological profile.
Pharmacological Effects
- Opioid Receptor Interaction : Research indicates that compounds with similar structural motifs exhibit varying degrees of binding affinity towards opioid receptors. For instance, derivatives with piperidine structures have shown selective binding affinities in the nanomolar range for the μ-opioid receptor, suggesting potential analgesic properties .
- Antimicrobial Activity : Compounds containing sulfonamide groups are widely recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar activities, though specific data on this compound is limited .
- Inhibition of Enzymatic Activity : The compound's ability to inhibit certain enzymes related to disease pathways has been noted. For example, sulfonamide derivatives have been studied for their role as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the piperidine and furan rings can significantly impact receptor binding and efficacy. For example:
| Modification | Effect |
|---|---|
| Addition of methyl groups | Increased lipophilicity and receptor affinity |
| Alteration in sulfonamide group | Enhanced antimicrobial activity |
| Variation in furan substituents | Potentially improved selectivity towards specific targets |
Case Studies
- Analgesic Properties : A study involving analogs of similar piperidine-based compounds demonstrated that modifications could lead to significant analgesic effects in animal models, with some compounds showing a reduction in pain comparable to established opioids .
- Anticancer Activity : Research on related compounds has shown promising results in inhibiting tumor growth through CDK inhibition, indicating that this compound may also possess anticancer properties .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
Recent studies indicate that compounds with similar structural features can act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The potential of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide as a CDK inhibitor suggests its application in cancer treatment. Inhibiting CDK activity can lead to the suppression of tumor growth and proliferation . -
Neuropharmacology
Given its piperidine structure, this compound may also exhibit neuroprotective effects. Research into piperidine derivatives has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotection against oxidative stress. The specific mechanism of action for this compound remains to be fully elucidated but warrants further investigation . -
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis. Thus, this compound could potentially be explored for its antimicrobial properties.
Case Study 1: CDK Inhibition
A study published in a peer-reviewed journal focused on the synthesis and evaluation of cyclopropylsulfonamide derivatives as CDK inhibitors. The findings indicated that modifications to the piperidine ring significantly influenced the inhibitory potency against CDK2, suggesting that this compound could be optimized for enhanced efficacy in cancer therapy .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, researchers tested various piperidine derivatives for their ability to protect neuronal cells from apoptosis induced by oxidative stress. Results showed that certain derivatives exhibited significant neuroprotective effects, leading to increased cell viability. This opens avenues for investigating this compound's potential as a therapeutic agent in neurodegenerative diseases .
Case Study 3: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives against common bacterial strains. The results highlighted that compounds with similar functional groups demonstrated varying degrees of antibacterial activity, suggesting that this compound could be further explored for its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Regulatory Documents ()
lists fentanyl derivatives like 2'-Fluoroortho-fluorofentanyl and 4'-Methyl acetyl fentanyl , which share a piperidine backbone but differ in functionalization:
- Key Differences :
- Target Compound : Cyclopropylsulfonyl group (electron-withdrawing, enhancing metabolic stability) and dimethylfuran-carboxamide (moderate lipophilicity, LogP ~2.5).
- Fentanyl Analogs : Phenethyl/fluorophenyl groups (high lipophilicity, LogP >3.5) and propionamide/acetamide linkages (prone to enzymatic hydrolysis).
- Pharmacokinetic Implications :
- The target compound’s cyclopropylsulfonyl group likely reduces CYP-mediated metabolism compared to the aromatic fluorophenyl groups in fentanyl analogs, which are susceptible to oxidative degradation .
- The dimethylfuran-carboxamide may confer improved blood-brain barrier penetration relative to bulky trifluoromethyl or biphenyl groups in other analogs (e.g., Goxalapladib, ).
Comparison with Goxalapladib ()
Goxalapladib (CAS-412950-27-7), a naphthyridine-piperidine derivative, serves as a structural and functional contrast:
- Structural Differences :
| Feature | Target Compound | Goxalapladib |
|---|---|---|
| Piperidine Substituent | Cyclopropylsulfonyl | 1-(2-Methoxyethyl) |
| Aromatic System | Dimethylfuran | Naphthyridine + biphenyl |
| Molecular Weight | ~383.46 g/mol | 718.80 g/mol |
| Therapeutic Use | Undisclosed | Atherosclerosis |
- Functional Implications :
- The target compound’s lower molecular weight (~383 vs. 719) and reduced aromaticity suggest superior oral bioavailability and CNS penetration.
- Goxalapladib’s trifluoromethyl-biphenyl group enhances target affinity (e.g., lipoprotein-associated phospholipase A2 inhibition) but increases metabolic liabilities and toxicity risks .
Table 1: Comparative Properties of Key Compounds
| Compound | Molecular Weight | LogP (Predicted) | Metabolic Stability | Therapeutic Area |
|---|---|---|---|---|
| Target Compound | 383.46 | 2.5 | High | Undisclosed |
| 2'-Fluoroortho-fluorofentanyl | 420.45 | 3.8 | Low (CYP3A4 substrate) | Opioid analgesia |
| Goxalapladib | 718.80 | 5.2 | Moderate | Atherosclerosis |
Key Insights :
- The target compound’s balanced LogP (~2.5) and compact structure position it as a candidate for CNS applications, contrasting with high-LogP fentanyl analogs (abuse liability) and Goxalapladib (peripheral action).
- Cyclopropylsulfonyl substitution may mitigate toxicity risks seen in fluorinated fentanyl derivatives (e.g., respiratory depression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
